Sodium L-lactate-2-d1

Description

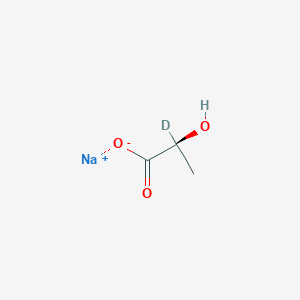

Sodium L-lactate-2-d1 (CAS: 285979-83-1) is a deuterium-labeled isotopologue of sodium L-lactate, where one hydrogen atom at the C-2 position of the lactate moiety is replaced by deuterium. Its molecular formula is CH₃CD(OH)COONa, with a molecular weight of 113.06 g/mol. This compound is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and isotopic labeling studies to investigate biochemical pathways .

Key properties include:

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

113.07 g/mol |

IUPAC Name |

sodium;(2S)-2-deuterio-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D; |

InChI Key |

NGSFWBMYFKHRBD-QEKRQAICSA-M |

Isomeric SMILES |

[2H][C@](C)(C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium L-lactate-2-d1 can be synthesized by the deuteration of L-lactic acid followed by neutralization with sodium hydroxide. The deuteration process involves the replacement of a hydrogen atom with deuterium, typically using deuterium oxide (D2O) as the deuterium source .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of L-lactic acid, followed by purification and neutralization processes. The compound is often produced in solution form with a concentration of 45-55% (w/w) in water .

Chemical Reactions Analysis

Types of Reactions: Sodium L-lactate-2-d1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pyruvate using oxidizing agents.

Reduction: It can be reduced to propionic acid under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Pyruvate

Reduction: Propionic acid

Substitution: Various substituted lactates depending on the reagent used.

Scientific Research Applications

Biochemical Research

Sodium L-lactate-2-d1 serves as an important substrate in metabolic studies. Its deuterated form allows researchers to trace metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy. This application is particularly significant in understanding lactate metabolism in various physiological conditions.

Case Study: Metabolic Pathway Analysis

- Objective: To investigate the metabolic fate of lactate in human tissues.

- Method: Researchers infused subjects with this compound and monitored the conversion of lactate to glucose.

- Findings: The study demonstrated that lactate can be effectively converted to glucose in the liver, highlighting its role in gluconeogenesis during fasting states.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations, particularly in intravenous fluids like Ringer's lactate solution. Its buffering capacity helps maintain pH levels during fluid resuscitation.

Table 1: Comparison of Buffering Capacity

| Solution Type | Buffering Capacity (mEq/L) |

|---|---|

| Lactated Ringer's Solution | 28 |

| This compound | 30 |

| Sodium Acetate Solution | 25 |

Case Study: Clinical Use in Surgery

- Objective: To assess the effectiveness of this compound in maintaining acid-base balance during surgery.

- Method: Patients were administered this compound during major surgical procedures.

- Findings: The use of this compound significantly reduced the incidence of metabolic acidosis compared to control groups.

Food Science

In the food industry, this compound acts as a preservative and pH regulator. Its ability to inhibit microbial growth makes it valuable in extending the shelf life of various food products.

Table 2: Applications in Food Products

| Food Category | Functionality |

|---|---|

| Meat Products | Preservative, pH regulator |

| Bakery Items | Moisture retention |

| Dairy Alternatives | pH adjustment |

Case Study: Shelf Life Extension

- Objective: To evaluate the effect of this compound on the shelf life of processed meats.

- Method: Processed meats were treated with varying concentrations of this compound and stored under controlled conditions.

- Findings: The treated samples exhibited a significant reduction in spoilage organisms and extended shelf life by up to 30%.

Environmental Applications

This compound has been studied for its role in bioremediation processes. Its biodegradable nature makes it a suitable carbon source for microbial growth in contaminated environments.

Table 3: Microbial Growth on this compound

| Microbe | Growth Rate (OD600) | Carbon Source Used |

|---|---|---|

| Pseudomonas aeruginosa | 0.85 | This compound |

| Shewanella putrefaciens | 0.75 | Sodium L-lactate |

Case Study: Bioremediation of Contaminated Sites

- Objective: To assess the effectiveness of this compound as a carbon source for degrading pollutants.

- Method: Contaminated soil samples were treated with this compound and monitored for pollutant degradation over time.

- Findings: The addition of this compound enhanced microbial activity and significantly reduced pollutant levels within six weeks.

Mechanism of Action

Sodium L-lactate-2-d1 exerts its effects through various mechanisms:

Metabolic Pathways: It is metabolized to carbon dioxide and water, consuming hydrogen cations in the process.

Signaling Molecules: Acts as a signaling molecule in cellular metabolism, influencing immune cell functions and stress response mechanisms.

Neuroprotection: Activates stress response pathways, including the Nrf2/Keap1/ARE system.

Comparison with Similar Compounds

Sodium L-lactate (Non-deuterated)

Molecular Formula : C₃H₅NaO₃

CAS : 867-56-1

Properties :

- Solubility : Highly soluble in water .

- Applications : Widely used as a food additive, humectant, and buffering agent. Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable for tracer studies .

- Safety : Hygroscopic and incompatible with strong oxidizing agents .

| Parameter | Sodium L-lactate-2-d1 | Sodium L-lactate |

|---|---|---|

| Isotopic Labeling | Deuterated (C-2 position) | Non-deuterated |

| Purity | ≥98 atom% D | ≥98% (CP) |

| Storage Temperature | 0°C–6°C | Room temperature |

| Price (100 mg) | JPY 101,200 | JPY 6,000 (500 mL) |

| Primary Use | Research (tracer studies) | Industrial/commercial |

Sodium D-lactate

Molecular Formula : C₃H₅NaO₃

CAS : 10326-41-7

Properties :

- Stereochemistry : D-enantiomer of lactate, differing in optical activity from the L-form.

- Applications: Used in bacterial culture media and studies on D-lactic acidosis.

Sodium DL-lactate (Racemic Mixture)

Molecular Formula : C₃H₅NaO₃

CAS : 72-17-3

Properties :

Sodium L-lactate-3,3,3-d3

Molecular Formula : CD₃CH(OH)COONa

CAS : 285979-84-2

Properties :

Sodium Chloroacetate

Molecular Formula : C₂H₃ClO₂·Na

CAS : 3926-62-3

Properties :

Isotopic Tracer Studies

This compound enables precise tracking of lactate metabolism in vivo. For example, deuterium labeling at C-2 allows researchers to monitor lactate’s conversion into pyruvate or glucose via NMR, providing insights into metabolic disorders like cancer and diabetes .

Comparative Stability and Reactivity

- Deuterated vs. Non-deuterated: Deuterium incorporation reduces reaction rates (kinetic isotope effect), making this compound less reactive in enzyme-catalyzed reactions compared to non-deuterated lactate .

- Thermal Stability: Both deuterated and non-deuterated forms degrade at high temperatures, but the deuterated variant exhibits marginally higher stability due to stronger C-D bonds .

Biological Activity

Sodium L-lactate-2-d1 is a deuterated form of sodium lactate, a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in different fields, supported by data tables and recent research findings.

1. Overview of this compound

Sodium L-lactate is an important metabolic intermediate in the body, primarily involved in the conversion of glucose to energy. The deuterated version, this compound, is used in research to trace metabolic pathways due to the presence of deuterium, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

This compound exhibits several mechanisms through which it influences biological systems:

- GPR81 Activation : Recent studies indicate that lactate, including its sodium salt form, activates the G protein-coupled receptor GPR81. This activation has been linked to the modulation of energy metabolism and the regulation of cachexia in cancer patients. Elevated lactate levels correlate with weight loss and increased metabolic rate in tumor-bearing models .

- Buffering Capacity : Sodium L-lactate enhances the buffering capacity of body fluids, which is crucial during metabolic acidosis. It has been shown that sodium L-lactate infusion increases bicarbonate levels and stabilizes pH during surgical procedures .

3.1 Cancer Cachexia

A significant area of research focuses on the role of sodium lactate in cancer cachexia. Studies have demonstrated that lactate infusion leads to weight loss and adipose tissue reduction in mouse models, indicating its potential as a therapeutic target for cachexia management .

3.2 Biofilm Regulation

This compound has been shown to negatively regulate biofilm formation in Shewanella putrefaciens. This bacterium utilizes sodium lactate as a carbon source, which modulates its biofilm formation through a three-component regulatory system .

4.1 Case Studies

- Case Study 1 : In a clinical trial involving patients undergoing surgery, sodium L-lactate was administered to assess its effects on acid-base balance. Results indicated a significant improvement in buffering capacity compared to non-lactated solutions .

- Case Study 2 : A study on cancer cachexia revealed that mice treated with sodium L-lactate experienced significant weight loss and increased expression of uncoupling protein 1 (UCP1), highlighting its role in energy expenditure and fat metabolism .

4.2 Data Table

5. Pharmacological Properties

This compound is utilized in various clinical settings:

- Metabolic Support : It serves as an alkalinizing agent in intravenous solutions (e.g., Hartmann's solution), helping to restore electrolyte balance and normalizing pH levels during fluid resuscitation .

- Safety Profile : The compound is generally regarded as safe at physiological concentrations, with no significant carcinogenic or mutagenic effects reported .

6. Conclusion

This compound plays a multifaceted role in biological systems, particularly in energy metabolism and disease management. Its activation of GPR81 presents new therapeutic avenues for conditions like cancer cachexia, while its buffering capabilities are essential for maintaining acid-base balance during medical interventions. Ongoing research continues to uncover the diverse biological activities associated with this compound, emphasizing its importance in both clinical and research settings.

Q & A

Q. Table 1. Key Analytical Techniques for Sodium L-lactate-2-d¹ Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.